N-(naphthalen-1-yl)prop-2-enamide
Description
N-(Naphthalen-1-yl)prop-2-enamide is a naphthalene-derived acrylamide compound characterized by a propenamide group (-CH₂-C(=O)-NH-) linked to the 1-position of the naphthalene ring. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Key functional groups, such as the acrylamide warhead, are critical for biological activity, as seen in transglutaminase (TG2) inhibitors and antiviral agents .
Properties
IUPAC Name |
N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDUBLLPBLXPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621154 | |
| Record name | N-(Naphthalen-1-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-62-1 | |
| Record name | N-1-Naphthalenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22302-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Naphthalen-1-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Naphthyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N-(naphthalen-1-yl)prop-2-enamide can be synthesized through the reaction of β-acetyl amino naphthalene with substituted aromatic aldehydes in the presence of absolute ethanol and 30% sodium hydroxide (NaOH) . The intermediate β-acetyl amino naphthalene is prepared by refluxing β-amino naphthalene with acetic anhydride and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides) . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
N-(naphthalen-1-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Bioactivity and Target Specificity
- TG2 Inhibition: Analogous compounds like N-[5-(piperidine-1-sulfonyl)naphthalen-1-yl]benzamide () demonstrate that the acrylamide warhead in this compound is critical for covalent binding to TG2’s active site. Substitution with electron-withdrawing groups (e.g., -NO₂ in ) enhances reactivity but may reduce selectivity .
- Antiviral Potential: Derivatives such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () highlight the role of the naphthalene-propenamide motif in disrupting viral protease activity, suggesting similar mechanisms for the target compound .
Physicochemical Properties
- Solubility: The morpholinyl derivative () exhibits higher aqueous solubility (predicted density: 1.157 g/cm³) compared to non-polar analogs, underscoring the impact of heterocyclic substituents .
- Chirality : Enantiomeric forms (e.g., ’s (S)-N-((3,5-diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine ) demonstrate stereochemistry-dependent bioactivity, emphasizing the need for enantioselective synthesis in drug development .
Biological Activity
N-(naphthalen-1-yl)prop-2-enamide, also known as N-(1-naphthyl)prop-2-enamide, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene moiety attached to a prop-2-enamide group. Its molecular formula is with a molecular weight of approximately 273.3 g/mol . The presence of the naphthalene ring contributes to its aromatic properties, while the amide functional group is crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound can inhibit the NF-κB pathway, which plays a significant role in inflammatory responses. This inhibition may lead to reduced inflammation in various biological systems.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Investigations into its cytotoxic effects have indicated that this compound may possess anticancer properties, although detailed mechanisms remain to be fully elucidated.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound modulates their activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or microbial resistance.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in cancer cell lines. For example:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MCF7 | 10 | 50% inhibition of cell growth | |
| HeLa | 20 | Induction of apoptosis |
These findings indicate the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
Comparative studies with structurally similar compounds have provided insights into the structure-activity relationship (SAR) of this compound. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Phenylnaphthalen-1-amine | Contains naphthalene and phenyl groups | Similar but lacks the propenamide moiety |
| 2-Methyl-N-naphthalen-1-ylprop-2-enamide | Contains a methyl group | Different connectivity affects reactivity |
The unique structural configuration of this compound enhances its reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
